(6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate
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Overview
Description
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin ring substituted with a nitro group and a chlorobenzoyl amino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amination and Esterification: Finally, the compound is aminated and esterified with (2S)-2-amino-3-methylbutanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield various reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amination: Formation of amino derivatives.
Reduction: Formation of reduced benzodioxin derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to enzyme substrates.
Biochemical Probes: It can be used as a probe to study biochemical pathways.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutic Agents: It may have therapeutic potential in treating certain diseases due to its bioactive properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group and the chlorobenzoyl amino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate and binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with a similar ester functional group.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in various applications.
Uniqueness
Structural Complexity: The presence of both a benzodioxin ring and a nitro group makes (6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate unique compared to simpler esters.
Functional Diversity:
Properties
Molecular Formula |
C21H21ClN2O7 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H21ClN2O7/c1-12(2)18(23-20(25)16-5-3-4-6-17(16)22)21(26)30-10-14-8-15(24(27)28)7-13-9-29-11-31-19(13)14/h3-8,12,18H,9-11H2,1-2H3,(H,23,25)/t18-/m0/s1 |
InChI Key |
NGUGKXKGCUGHKI-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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